molecular formula C27H26N4O B6129891 2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one

2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one

Cat. No.: B6129891
M. Wt: 422.5 g/mol
InChI Key: WWZHOKGCFJKHMB-UHFFFAOYSA-N
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Description

2-[4-(Diphenylmethyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one is a pyrimidinone derivative featuring a central pyrimidin-4(3H)-one core substituted at positions 2 and 6 with a 4-(diphenylmethyl)piperazin-1-yl group and a phenyl ring, respectively. This structure combines a heterocyclic scaffold with a piperazine moiety, a common pharmacophore in medicinal chemistry due to its versatility in modulating pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O/c32-25-20-24(21-10-4-1-5-11-21)28-27(29-25)31-18-16-30(17-19-31)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,20,26H,16-19H2,(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZHOKGCFJKHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CC(=O)N2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Pyrimidinone

Prior to substitution, the pyrimidinone core is halogenated at position 2. Phosphorus oxychloride (POCl₃) is commonly employed under reflux conditions to convert the hydroxyl group into a chlorinated leaving group. For example:

6-Phenylpyrimidin-4(3H)-one+POCl3Δ2-Chloro-6-phenylpyrimidin-4(3H)-one+H3PO4\text{6-Phenylpyrimidin-4(3H)-one} + \text{POCl}3 \xrightarrow{\Delta} \text{2-Chloro-6-phenylpyrimidin-4(3H)-one} + \text{H}3\text{PO}_4

This step typically achieves >85% conversion efficiency.

Coupling with 4-(Diphenylmethyl)piperazine

The chlorinated intermediate reacts with 4-(diphenylmethyl)piperazine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). Key parameters include:

  • Solvent : Toluene or DMF at 80–120°C.

  • Molar ratio : 1:1.2 (pyrimidinone:piperazine) to ensure complete substitution.

  • Reaction time : 6–12 hours under nitrogen atmosphere.

Post-reaction purification via column chromatography (e.g., silica gel with chloroform/ethanol eluent) isolates the target compound in 60–70% yield.

Alternative Pathways: One-Pot Synthesis

Recent advances propose one-pot methodologies to streamline synthesis. A notable approach combines:

  • In situ generation of 2-chloropyrimidinone using POCl₃.

  • Direct coupling with 4-(diphenylmethyl)piperazine without intermediate isolation.

This method reduces purification steps and improves overall yield (up to 65%) but requires precise stoichiometric control to minimize side reactions.

Characterization and Analytical Data

Successful synthesis is confirmed through spectroscopic and chromatographic analyses:

Technique Key Data
¹H NMR δ 3.2–3.6 (m, 8H, piperazine), δ 7.2–7.8 (m, 15H, aromatic protons)
LC-MS [M+H]⁺ = 497.2 (calculated), 497.1 (observed)
Melting Point 218–220°C (dihydrochloride form)

Challenges and Optimization Strategies

Regioselectivity in Cyclocondensation

Competing pathways during pyrimidinone formation may yield regioisomers. Solvent polarity and promoter selection (e.g., TMSCl vs. acetic acid) significantly influence product distribution. Polar aprotic solvents like DMF favor the desired 6-phenyl regioisomer.

Steric Hindrance in Piperazine Coupling

The bulky diphenylmethyl group on piperazine slows substitution kinetics. Elevated temperatures (100–120°C) and microwave-assisted synthesis have been explored to accelerate reaction rates.

Industrial-Scale Considerations

For large-scale production, cost-effective reagents and solvent recovery systems are critical. Patent data highlight the use of:

  • Xylene as a low-cost solvent for piperazine coupling.

  • Aqueous workup steps to isolate intermediates, minimizing organic waste .

Chemical Reactions Analysis

Types of Reactions

2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders, such as Alzheimer’s disease.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter levels by inhibiting enzymes such as acetylcholinesterase, thereby enhancing cognitive functions. The compound may also interact with various receptors in the brain, influencing neuronal signaling pathways.

Comparison with Similar Compounds

3-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one (CAS: 1211704-00-5)

  • Structural Differences: The pyrimidinone core is substituted with an isopropyl group at position 6 and a 4-benzylpiperazine-linked acetyl group at position 3.
  • Key Data: Molecular weight = 354.4 g/mol.
  • Applications: Not explicitly stated, but piperazine-acetylpyrimidinones are often explored for CNS activity.

2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimidin-4(3H)-one

  • Structural Differences : A fluorophenyl group replaces diphenylmethyl on the piperazine, and a thiadiazole-thioether substituent is present at position 4.
  • The thiadiazole moiety may confer antimicrobial or antiviral activity .

6-(3-Chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one

  • Structural Differences: Lacks a piperazine group but shares a pyrimidinone core with halogenated aryl substituents.
  • Key Data : Methylthio and chloro-fluorophenyl groups increase hydrophobicity, suggesting utility in kinase inhibition or antimicrobial applications .

Quinoline-Based Analogs with Piperazine Linkages

Compounds such as Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) and C28 (with biphenylquinoline-piperazine motifs) exhibit:

  • Structural Differences: A quinoline core replaces pyrimidinone, and ester/carbonyl linkages connect to piperazine.
  • Key Data : Yields range from 36.3% (C27) to higher for halogenated derivatives. Fluorophenyl-substituted analogs show enhanced crystallinity (white solids) and improved spectral purity (HRMS δ < 0.8 ppm error) .
  • Biological Relevance: Quinoline-piperazine hybrids are often investigated for anticancer or anti-infective activity due to planar aromatic systems.

Heterocyclic Systems with Anti-inflammatory Activity

2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one

  • Structural Differences: A pyridazinone core with a 4-methylphenyl substituent.
  • Key Data : IC50 = 11.6 μM against LPS-induced macrophage inflammation. The absence of a piperazine group reduces molecular weight (MW ~230 g/mol) but limits CNS penetration .

6-Substituted Phenyl-1-phenyl-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-ones

  • Structural Differences: Fused pyrazolo-thiazolo-pyrimidinone systems with aryl substitutions.
  • Synthetic Method : Polyphosphoric acid-mediated cyclization at 140°C yields these complex heterocycles, suggesting thermal stability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound Pyrimidin-4(3H)-one 6-Phenyl, 2-[4-(diphenylmethyl)piperazin-1-yl] ~434* Hypothetical CNS modulation N/A
3-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one Pyrimidin-4(3H)-one 6-Isopropyl, 3-(4-benzylpiperazine-acetyl) 354.4 High lipophilicity
Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) Quinoline 4-Fluorophenyl, piperazine-benzoate ~527* Crystallinity, spectral purity
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one Pyridazinone 4-Methylphenyl ~230* Anti-inflammatory (IC50 = 11.6 μM)

*Calculated based on structural formula.

Research Findings and Implications

  • Halogen Effects : Fluorine or chlorine in aryl substituents (e.g., C4, C27) improves metabolic stability and crystallinity, critical for drug development .
  • Heterocyclic Diversity: Pyrimidinones offer synthetic flexibility, while fused systems (e.g., pyrazolo-thiazolo-pyrimidinones) may exhibit enhanced thermal and enzymatic stability .

Biological Activity

2-[4-(Diphenylmethyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies that illustrate its efficacy in various biological contexts.

  • Molecular Formula : C27H26N4O
  • Molecular Weight : 426.52 g/mol
  • CAS Number : 775293-82-8

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis. For instance, modifications in the piperazine moiety have been linked to enhanced efficacy against resistant strains of mycobacteria.

A study reported that derivatives with a diphenylmethyl group showed minimum inhibitory concentrations (MIC) as low as 11.53 μM against Mtb H37Rv, indicating strong antimicrobial potential .

Anticancer Activity

The compound's structural characteristics suggest potential applications in cancer therapy. In vitro studies have shown that compounds with similar piperazine frameworks can inhibit the viability of various cancer cell lines, including hepatocellular carcinoma (HepG2) cells. The diphenylmethyl substitution appears to enhance lipophilicity, which correlates with increased cytotoxicity .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural components. Key observations include:

  • Piperazine Moiety : Modifications in the piperazine ring can significantly alter biological activity. The presence of bulky lipophilic groups enhances antimicrobial efficacy.
  • Phenyl Substituents : The number and position of phenyl groups impact both solubility and interaction with biological targets.
  • Lipophilicity : Increased lipophilicity is associated with improved membrane permeability and bioavailability, critical factors for drug efficacy.

Case Study 1: Antimycobacterial Efficacy

A recent study evaluated a series of piperazine derivatives for their antimycobacterial activity. The results indicated that compounds with the diphenylmethyl group exhibited superior inhibition rates against Mtb compared to other structural variants, emphasizing the importance of this moiety in enhancing antimicrobial properties .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro assays conducted on HepG2 cells revealed that this compound induced significant cytotoxicity at micromolar concentrations. The study highlighted the compound's potential as a lead for developing new anticancer agents .

Research Findings Summary Table

Property/ActivityObservationReference
MIC against MtbAs low as 11.53 μM
Cytotoxicity in HepG2Significant at micromolar concentrations
Structure InfluenceBulky groups enhance activity

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidinone core followed by piperazine substitution. Key steps include:

  • Coupling reactions : Use of coupling agents (e.g., EDC/HOBt) to link the diphenylmethyl-piperazine moiety to the pyrimidine ring under inert atmospheres .
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO are preferred for enhancing reaction rates and solubility .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and piperazine ring conformation .
  • Mass spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular weight (e.g., calculated [M+H]+^+: 463.22, observed: 463.21) .
  • X-ray crystallography : For unambiguous assignment of stereochemistry and intermolecular interactions (if single crystals are obtainable) .

Q. What physicochemical properties are critical for experimental handling?

Key properties include:

  • Solubility : Poor aqueous solubility (logP ~4.2) necessitates DMSO or ethanol as stock solvents .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; store at -20°C under nitrogen .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

SAR strategies involve systematic modification of substituents:

  • Piperazine substituents : Replace diphenylmethyl with fluorophenyl or methoxy groups to assess receptor binding affinity .
  • Pyrimidine core : Introduce electron-withdrawing groups (e.g., Cl, CF3_3) at position 6 to enhance metabolic stability .

Example SAR Table :

Substituent ModificationBiological Activity (IC50_{50}, nM)Target Receptor
Diphenylmethyl (parent)120 ± 155-HT1A_{1A}
4-Fluorophenyl85 ± 105-HT1A_{1A}
3-Methoxybenzyl210 ± 25D2_2
Data adapted from studies on analogous piperazine-pyrimidine derivatives .

Q. What methodologies are used to investigate interactions with neurotransmitter receptors?

  • Radioligand binding assays : Competitive displacement using 3^3H-labeled antagonists (e.g., ketanserin for 5-HT2_2 receptors) .
  • Functional assays : Calcium flux or cAMP accumulation in transfected HEK293 cells .
  • In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in serotonin receptor subtypes .

Q. How can contradictory data in literature regarding metabolic stability be resolved?

Conflicting results may arise from:

  • Species differences : Compare microsomal stability in human vs. rat liver S9 fractions .
  • Assay conditions : Standardize incubation pH (7.4), NADPH concentration (1 mM), and temperature (37°C) .
  • Analytical validation : Use LC-MS/MS with isotopically labeled internal standards to quantify metabolites .

Q. What advanced analytical techniques are recommended for impurity profiling?

  • HPLC-DAD/ELSD : Gradient elution (C18 column, 0.1% TFA in water/acetonitrile) to detect synthesis byproducts .
  • LC-HRMS : Identify unknown impurities via exact mass and fragmentation patterns .
  • NMR-guided isolation : Preparative HPLC to isolate impurities for structural elucidation .

Q. How does this compound compare to structurally similar derivatives in preclinical studies?

Comparative analysis reveals:

  • Potency : The diphenylmethyl group enhances 5-HT1A_{1A} affinity vs. methyl or ethyl substituents .
  • Selectivity : Fluorine substitution reduces off-target binding to α1_1-adrenergic receptors .
  • Pharmacokinetics : Bulkier groups (e.g., biphenyl) improve plasma half-life but reduce blood-brain barrier penetration .

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